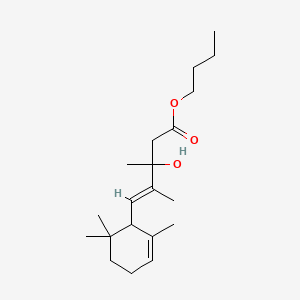
Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate is a chemical compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and reactivity. This compound is characterized by the presence of a butyl ester group, a hydroxyl group, and a cyclohexene ring, which contribute to its diverse chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate typically involves multiple steps. One common method includes the esterification of the corresponding carboxylic acid with butanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.
化学反応の分析
Types of Reactions
Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and undergo various chemical transformations. The cyclohexene ring provides structural stability and influences the compound’s overall reactivity.
類似化合物との比較
Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate can be compared with similar compounds such as:
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Known for its use in fragrances and flavors.
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E)-: Another compound with a similar cyclohexene structure.
β-Ionone: A compound with a similar cyclohexene ring, used in the fragrance industry.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the unique properties of this compound.
生物活性
Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate (CAS Number: 94135-46-3) is an organic compound with the molecular formula C20H34O3 and a molar mass of approximately 322.48 g/mol. This compound features a complex structure characterized by a butyl ester functional group and a cyclohexene moiety, contributing to its unique properties and potential applications in various fields, including fragrance and flavor industries.
Chemical Structure
The structural complexity of this compound is significant for its biological activity. The presence of the cyclohexene ring offers potential interactions with biological systems that simpler esters do not possess.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities:
1. Antimicrobial Properties
Research suggests that this compound may possess antimicrobial properties, making it a candidate for use in personal care products as a preservative or active ingredient against pathogens. Its efficacy against specific bacteria and fungi is currently under investigation.
2. Aromatherapeutic Effects
The pleasant aroma of this compound may enhance mood and well-being, leading to applications in aromatherapy. Studies have shown that certain aromatic compounds can influence psychological states and promote relaxation.
3. Antioxidant Activity
The compound's structural features suggest potential antioxidant activity. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related damage in cells.
While specific mechanisms for this compound are not fully elucidated, its structural components suggest several pathways:
Antioxidant Mechanism:
The cyclohexene moiety may facilitate electron donation to free radicals, thus stabilizing them and preventing cellular damage.
Antimicrobial Mechanism:
The ester functional group could interact with microbial membranes or enzymes, disrupting their function and leading to cell death.
特性
CAS番号 |
94135-46-3 |
|---|---|
分子式 |
C20H34O3 |
分子量 |
322.5 g/mol |
IUPAC名 |
butyl (E)-3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-4-enoate |
InChI |
InChI=1S/C20H34O3/c1-7-8-12-23-18(21)14-20(6,22)16(3)13-17-15(2)10-9-11-19(17,4)5/h10,13,17,22H,7-9,11-12,14H2,1-6H3/b16-13+ |
InChIキー |
ICPXGSJJLTZHKN-DTQAZKPQSA-N |
異性体SMILES |
CCCCOC(=O)CC(C)(/C(=C/C1C(=CCCC1(C)C)C)/C)O |
正規SMILES |
CCCCOC(=O)CC(C)(C(=CC1C(=CCCC1(C)C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















